4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 3,5-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluoroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization with ethylene oxide to yield the desired oxazolidinone .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: Electrophilic aromatic substitution can occur on the 3,5-difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of oxazolidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This interaction disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties compared to other difluorophenyl derivatives. Its ability to form stable N-oxides and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1702499-40-8 |
---|---|
Molecular Formula |
C9H7F2NO2 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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